

Spectroscopic data for 3-(2-Hydroxyethyl)-7-methoxybenzofuran characterization

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(2-Hydroxyethyl)-7-methoxybenzofuran

Cat. No.: B8346696

[Get Quote](#)

Spectroscopic Characterization Guide: 3-(2-Hydroxyethyl)-7-methoxybenzofuran

Introduction & Compound Profile

3-(2-Hydroxyethyl)-7-methoxybenzofuran (CAS: 153851-71-9, often referenced in Ramelteon synthesis pathways) is a critical bicyclic aromatic intermediate. Its structural integrity is defined by the fusion of a benzene ring with a furan ring (benzofuran core), substituted at the C-7 position with a methoxy group and at the C-3 position with a hydroxyethyl chain.

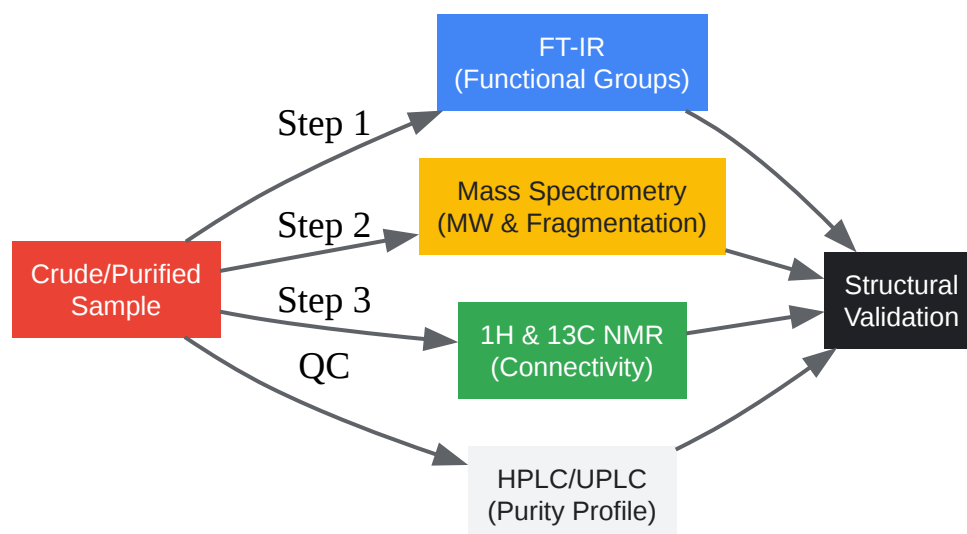
Accurate characterization of this molecule is essential for validating the quality of starting materials in the synthesis of melatonin receptor agonists like Ramelteon. This guide details the spectroscopic signature required to confirm identity and purity, distinguishing it from its dihydrobenzofuran analogs or regioisomers.

Physicochemical Snapshot

Property	Data
Formula	C ₁₁ H ₁₂ O ₃
Molecular Weight	192.21 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Chloroform; slightly soluble in water
Melting Point	~58–62 °C (Dependent on polymorph/purity)

Spectroscopic Strategy & Workflow

To ensure a self-validating protocol, a multi-modal approach is required. The workflow below illustrates the logical progression from raw sample to structural confirmation.



[Click to download full resolution via product page](#)

Figure 1: Analytical workflow for the structural validation of benzofuran intermediates.

Mass Spectrometry (MS) Characterization[2][3][4]

Mass spectrometry provides the first line of evidence for molecular weight and structural fragments. For this compound, Electron Ionization (EI) or ESI+ are standard.

Fragmentation Logic

The molecule (MW 192) typically undergoes fragmentation at the hydroxyethyl side chain.

- Molecular Ion (M⁺): m/z 192 (distinct, moderate intensity).
- Base Peak: Often observed at m/z 161 due to the loss of the hydroxymethyl group (–CH₂OH, 31 Da), leaving the stable 7-methoxybenzofuran-3-methylene cation.

Ion (m/z)	Abundance	Fragment Assignment	Mechanism
192	40-60%	[M] ⁺	Molecular ion (radical cation)
161	100%	[M – CH ₂ OH] ⁺	Benzylic cleavage at C3-sidechain
162	20-30%	[M – CH ₂ O] ⁺	McLafferty-like rearrangement
148	10-20%	[M – C ₂ H ₄ O] ⁺	Loss of entire hydroxyethyl chain
133	15-25%	[148 – CH ₃] ⁺	Loss of methyl from methoxy group

Infrared Spectroscopy (FT-IR)[4][5]

IR confirms the presence of the alcohol and the ether functionalities while verifying the aromatic nature of the core.

- O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).
- C-H Stretch (Aromatic): Weak signals >3000 cm⁻¹.
- C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Methylene groups).
- C=C Aromatic/Furan Ring: Sharp bands at 1585, 1490 cm⁻¹.

- C-O Stretch (Methoxy): Strong band at 1260–1270 cm^{-1} (Aryl-alkyl ether).
- C-O Stretch (Primary Alcohol): Strong band at 1030–1050 cm^{-1} .

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7] [8]

This is the definitive method for establishing the substitution pattern (7-methoxy) and the oxidation state of the furan ring.

Proton NMR (^1H NMR)

Solvent: CDCl_3 (7.26 ppm ref) or DMSO-d_6 (2.50 ppm ref)

The spectrum is characterized by the distinct benzofuran H-2 singlet, the AMX pattern of the benzene ring, and the triplets of the ethyl chain.

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Assignment Logic
H-2	7.45 – 7.55	Singlet (s)	1H	-	Characteristic of 3-subst. benzofuran. [1] [2] [3] [4]
H-4	7.15 – 7.20	dd	1H	7.8, 1.2	Ortho to H-5, meta to H-6.
H-5	7.10 – 7.18	Triplet (t)	1H	7.8	Pseudo-triplet (overlap).
H-6	6.75 – 6.85	dd	1H	7.8, 1.0	Shielded by 7-OMe.
7-OMe	3.98 – 4.02	Singlet (s)	3H	-	Characteristic methoxy.
CH ₂ -a	2.85 – 2.95	Triplet (t)	2H	6.5	Benzylic methylene (C-3 attached).
CH ₂ -b	3.85 – 3.95	Triplet (t)	2H	6.5	Hydroxymethylene (–CH ₂ OH).
OH	1.8 – 2.5	Broad (br)	1H	-	Exchangeable (solvent dependent).

Diagnostic Feature: The H-2 proton in benzofurans is typically a sharp singlet downfield. If this signal appears as a doublet or is shifted upfield (< 6.5 ppm), it suggests contamination with the dihydro analog (Ramelteon core structure).

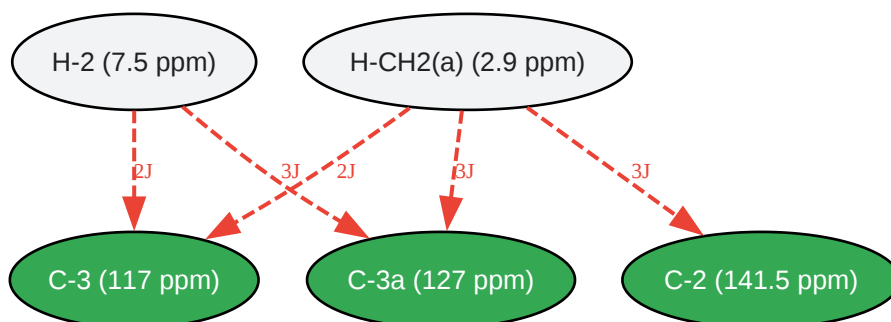
Carbon NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm ref)

Carbon Type	Shift (δ , ppm)	Assignment
C-O (Methoxy)	-56.0	7-OCH ₃
C-O (Alcohol)	-62.0	-CH ₂ CH ₂ OH
Benzylic CH ₂	-28.5	-CH ₂ CH ₂ OH
Aromatic C-H	105.5	C-6 (Shielded by OMe)
Aromatic C-H	113.0	C-4
Aromatic C-H	123.5	C-5
Furan C-H	141.5	C-2 (Alpha to Oxygen)
Quaternary C	145.0	C-7a (Bridgehead)
Quaternary C	145.5	C-7 (Ipso to OMe)
Quaternary C	127.0	C-3a (Bridgehead)
Quaternary C	117.0	C-3 (Beta to Oxygen)

Structural Connectivity Visualization

Understanding the HMBC (Heteronuclear Multiple Bond Correlation) is vital for proving the ethyl chain is at position 3 and not position 2.



[Click to download full resolution via product page](#)

Figure 2: Key HMBC correlations confirming the attachment of the hydroxyethyl chain at C-3.

Quality Control & Impurity Profile

When synthesizing this intermediate, two primary impurities must be monitored by HPLC (C18 column, Acetonitrile/Water gradient):

- 7-Methoxybenzofuran-3-acetic acid: The unreduced precursor. Detected by the presence of a carbonyl stretch in IR ($\sim 1710\text{ cm}^{-1}$) and a downfield shift of the CH₂ protons.
- Dihydro-analog: Over-reduction of the furan ring double bond. Detected by the loss of the aromatic H-2 singlet in NMR and a shift in UV max absorption.

References

- Takeda Chemical Industries. (1998). Benzofuran derivatives and their production.[1] EP Patent 0885210. [Link](#)
- Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. *Journal of Medicinal Chemistry*, 45(19), 4222-4239. [Link](#)
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11384351 (Related Benzofuran Analog). [Link](#)
- Sigma-Aldrich. (2024). Product Specification: 2-(5-Methoxy-1-benzofuran-3-yl)ethanol (Homolog Reference). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0153703) [[np-mrd.org](https://www.np-mrd.org)]
- 3. GSRS [[precision.fda.gov](https://www.precision.fda.gov)]
- 4. [scialert.net](https://www.scialert.net) [[scialert.net](https://www.scialert.net)]

- To cite this document: BenchChem. [Spectroscopic data for 3-(2-Hydroxyethyl)-7-methoxybenzofuran characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8346696/docs#spectroscopic-data-for-3-2-hydroxyethyl-7-methoxybenzofuran-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)